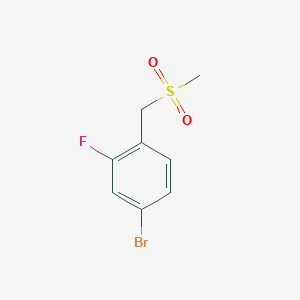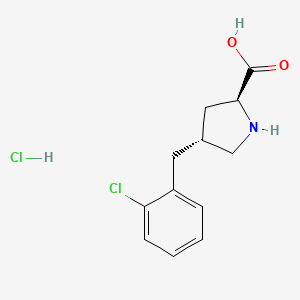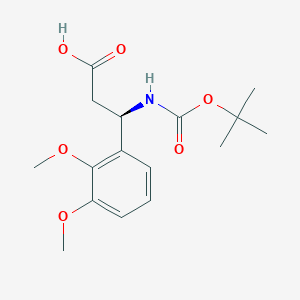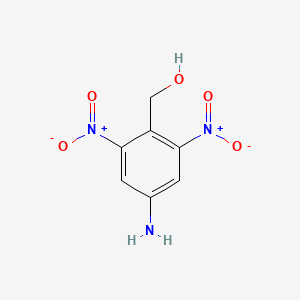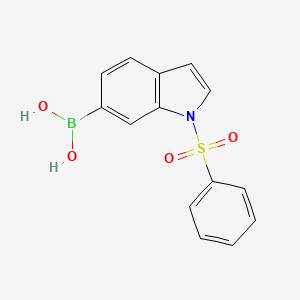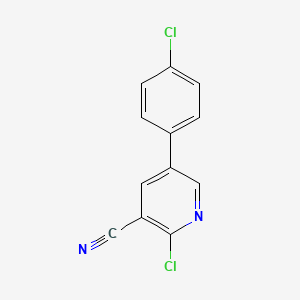![molecular formula C16H16O4S B1596815 1-(4-Methoxyphenyl)-2-[(4-methylphenyl)sulfonyl]-1-ethanone CAS No. 86516-51-0](/img/structure/B1596815.png)
1-(4-Methoxyphenyl)-2-[(4-methylphenyl)sulfonyl]-1-ethanone
Descripción general
Descripción
“1-(4-Methoxyphenyl)-2-[(4-methylphenyl)sulfonyl]-1-ethanone” is a chemical compound. However, there is limited information available about this specific compound12.
Synthesis Analysis
The synthesis of similar compounds often involves the use of sulfonyl chlorides34. However, the specific synthesis process for “1-(4-Methoxyphenyl)-2-[(4-methylphenyl)sulfonyl]-1-ethanone” is not readily available in the literature.
Molecular Structure Analysis
The molecular structure of “1-(4-Methoxyphenyl)-2-[(4-methylphenyl)sulfonyl]-1-ethanone” is not explicitly mentioned in the literature. However, it is known that the compound has a molecular weight of 318.3955.Chemical Reactions Analysis
The specific chemical reactions involving “1-(4-Methoxyphenyl)-2-[(4-methylphenyl)sulfonyl]-1-ethanone” are not readily available in the literature. However, sulfonyl radicals have been studied in the context of visible-light-activated redox-neutral formation of sulfonates and sulfonamides67.Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(4-Methoxyphenyl)-2-[(4-methylphenyl)sulfonyl]-1-ethanone” are not explicitly mentioned in the literature. However, it is known that the compound has a molecular weight of 318.3955.Aplicaciones Científicas De Investigación
Cyclization Reactions and Heterocyclic Compounds
- A study by Fan et al. (1998) discussed cyclization reactions of a sulfonyl group-containing heterocyclic compound, demonstrating a process involving Michael conjugate addition-cyclization (Fan et al., 1998).
Crystal Structure Analysis
- Kesternich et al. (2010) analyzed the crystal structure of a related compound, detailing the dihedral angles and interactions within the crystal (Kesternich et al., 2010).
Platelet Aggregation Inhibitory Activity
- Paeonol and its analogs, including 1-(2-hydroxy-4-methoxyphenyl)ethanone derivatives, were synthesized and evaluated for their inhibitory activity on platelet aggregation in a study by Akamanchi et al. (1999) (Akamanchi et al., 1999).
Antimicrobial Activity
- The synthesis and evaluation of antimicrobial activity of certain derivatives, including those related to 1-(4-Methoxyphenyl)ethanone, have been explored in multiple studies (Puthran et al., 2019), (Patel et al., 2012).
Synthesis and Characterization of Novel Compounds
- The synthesis of novel compounds, including those related to 1-(4-Methoxyphenyl)-2-[(4-methylphenyl)sulfonyl]-1-ethanone, and their characterization through various techniques has been a focus in several studies (Shruthi et al., 2019).
Safety And Hazards
The safety and hazards associated with “1-(4-Methoxyphenyl)-2-[(4-methylphenyl)sulfonyl]-1-ethanone” are not explicitly mentioned in the literature. However, Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals5910.
Direcciones Futuras
The future directions for research on “1-(4-Methoxyphenyl)-2-[(4-methylphenyl)sulfonyl]-1-ethanone” are not explicitly mentioned in the literature. However, sulfonyl radicals have been studied in the context of visible-light-activated redox-neutral formation of sulfonates and sulfonamides, suggesting potential future directions for research6.
Please note that this analysis is based on the limited information available in the literature and may not be comprehensive. Further research may provide more detailed information.
Propiedades
IUPAC Name |
1-(4-methoxyphenyl)-2-(4-methylphenyl)sulfonylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O4S/c1-12-3-9-15(10-4-12)21(18,19)11-16(17)13-5-7-14(20-2)8-6-13/h3-10H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNBSTWIFHFGNPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(=O)C2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80369546 | |
| Record name | 1-(4-Methoxyphenyl)-2-(4-methylbenzene-1-sulfonyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80369546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxyphenyl)-2-[(4-methylphenyl)sulfonyl]-1-ethanone | |
CAS RN |
86516-51-0 | |
| Record name | 1-(4-Methoxyphenyl)-2-(4-methylbenzene-1-sulfonyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80369546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



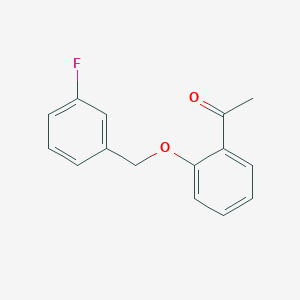
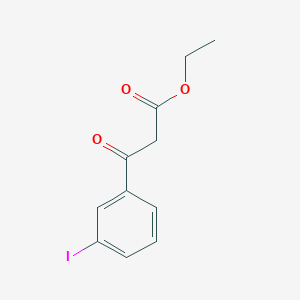
![Methyl 7-aminothieno[2,3-b]pyrazine-6-carboxylate](/img/structure/B1596734.png)
![4-[(3-nitrophenyl)carbamoylamino]benzenesulfonyl Chloride](/img/structure/B1596735.png)
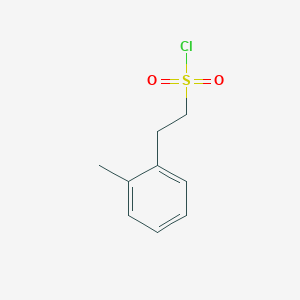
![[4-(1,2,2-trifluoroethenoxy)phenyl]boronic Acid](/img/structure/B1596740.png)
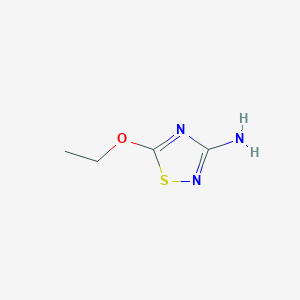
![[(4-Methyl-2-nitrophenoxy)methylsulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B1596743.png)
